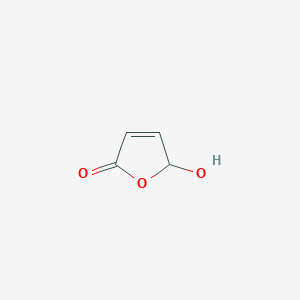

5-Hydroxyfuran-2(5H)-one

Description

Properties

IUPAC Name |

2-hydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAZKLYNTLDKQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10930763 | |

| Record name | 5-Hydroxyfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10930763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14032-66-7 | |

| Record name | 5-Hydroxy-2(5H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14032-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(5H)-Furanone, 5-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014032667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxyfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10930763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2(5H)-Furanone, 5-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-hydroxy-2,5-dihydrofuran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 5-Hydroxyfuran-2(5H)-one from Furfural: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 5-Hydroxyfuran-2(5H)-one (HFO) from furfural, a renewable platform chemical derived from biomass. HFO is a valuable intermediate in the synthesis of various biologically active compounds and a key building block for four-carbon chemicals.[1][2] This document details various synthetic methodologies, including electrocatalytic oxidation, photooxygenation, and catalyzed reactions with hydrogen peroxide, presenting key performance data and experimental protocols.

Introduction to this compound

5-Hydroxy-2(5H)-furanone, also known as γ-hydroxybutenolide, is a versatile molecule with significant applications in organic synthesis.[3] Its utility as a four-carbon building block makes it a desirable target for the synthesis of various heterocycles and other complex molecules.[3][4] The development of efficient and selective methods for its synthesis from abundant, renewable feedstocks like furfural is a key area of research in green chemistry.[3][5]

Synthetic Methodologies from Furfural

Several strategies have been developed for the oxidation of furfural to this compound. The primary approaches focus on achieving high selectivity and yield while utilizing sustainable and efficient catalytic systems.

Electrocatalytic Oxidation

A novel and efficient method for the synthesis of HFO from furfural is through electrocatalytic oxidation.[1][5] This process typically employs metal chalcogenides as electrocatalysts and water as the oxygen source, offering a green and sustainable route under ambient conditions.[1]

Among various catalysts, copper sulfide (CuS) nanosheets have demonstrated superior performance, providing high selectivity and conversion rates.[1][5] The reaction is conducted in a ternary electrolyte solution, and the CuS electrocatalyst has shown excellent long-term stability.[1] The proposed reaction mechanism involves the generation of hydroxyl radicals from water, which then attack the furfural molecule, leading to C-C bond cleavage, ring opening, subsequent oxidation, and finally, intramolecular isomerization to yield HFO.[1][5]

Photooxygenation

The synthesis of HFO from furfural can be readily achieved on a large scale via photooxygenation.[3] This method involves the oxidation of furfural using singlet oxygen.[4] Singlet oxygen is typically generated in situ by using a photosensitizer, such as Methylene Blue or Rose Bengal, and irradiating the reaction mixture with light in the presence of oxygen, usually in a solvent like methanol or ethanol.[4]

Oxidation with Hydrogen Peroxide

The use of hydrogen peroxide (H₂O₂) as an oxidant in the presence of a suitable catalyst offers another effective pathway to HFO. Titanium silicalite-1 (TS-1), a solid zeolite catalyst, has been shown to be highly effective for this transformation, achieving a high yield of HFO at room temperature.[2][6]

The proposed mechanism for the TS-1 catalyzed oxidation involves the epoxidation of the furan ring in furfural by H₂O₂ activated on the catalyst. This is followed by a non-catalytic Baeyer-Villiger oxidation of an intermediate, (Z)-4-oxopent-2-enedial, to produce this compound.[6]

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthetic methods discussed.

Table 1: Performance of Various Electrocatalysts in the Oxidation of Furfural to HFO [1]

| Electrocatalyst | Furfural Conversion (%) | HFO Selectivity (%) | Main Byproducts |

| CuS nanosheets | 70.2 | 83.6 | Maleic Acid, Formic Acid |

| ZnS | - | - | - |

| PbS | - | - | - |

| CdS | - | - | - |

| MoS₂ | - | - | - |

| WS₂ | - | - | - |

Note: Specific conversion and selectivity data for catalysts other than CuS were not detailed in the provided search results but were mentioned as being tested.

Table 2: Performance of Different Catalysts in the Oxidation of Furfural with H₂O₂ [6]

| Catalyst | H₂O₂ (mmol) | Conversion (%) | HFO Yield (%) | Main Byproducts |

| TS-1 | 16 | >99 | 92 | Maleic Acid, Formic Acid |

| Ti-Beta | 16 | >99 | 15 | Maleic Acid, Formic Acid |

| Nb-Beta | 16 | 27 | 8 | Succinic Acid |

| Ti/SBA-15 | 16 | 14 | 0 | Succinic Acid |

| Zr-Beta | 16 | 11 | <1 | Succinic Acid |

Experimental Protocols

Protocol 1: Electrocatalytic Oxidation of Furfural using CuS Nanosheets

This protocol is based on the work described by Long et al. (2019).[1]

Materials:

-

Furfural

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Thiourea

-

Polyethylene glycol 200 (PEG-200)

-

Triethylammonium nitrate ([Et₃NH]NO₃)

-

Acetonitrile (MeCN)

-

Deionized water

-

Carbon paper (CP)

Procedure:

-

Catalyst Preparation (CuS/CP electrode):

-

Synthesize CuS nanosheets via a solvothermal process using a deep eutectic solvent of PEG-200 and thiourea.

-

Prepare a catalyst ink by dispersing the CuS nanosheets in a solution of Nafion and ethanol.

-

Coat the carbon paper with the catalyst ink to create the CuS/CP working electrode.

-

-

Electrochemical Oxidation:

-

Set up a three-electrode electrochemical cell with the CuS/CP as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

-

The anolyte consists of a ternary mixture of [Et₃NH]NO₃ (1.8 wt%), acetonitrile, and water (12.5 wt%).

-

Add furfural to the anolyte.

-

Conduct the electrolysis at a constant potential under ambient conditions.

-

Monitor the reaction progress by analyzing aliquots of the reaction mixture using techniques like HPLC.

-

Protocol 2: Photooxygenation of Furfural

This is a general procedure based on established methods.[3][4]

Materials:

-

Furfural

-

Methanol or Ethanol

-

Photosensitizer (e.g., Methylene Blue or Rose Bengal)

-

Oxygen source (e.g., compressed air or pure oxygen)

Procedure:

-

Dissolve furfural and a catalytic amount of the photosensitizer in the chosen alcohol solvent in a suitable photoreactor.

-

Bubble oxygen through the solution while irradiating with a suitable light source (e.g., a high-pressure sodium lamp).

-

Maintain the reaction temperature, typically near room temperature.

-

Monitor the reaction for the consumption of furfural.

-

Upon completion, the solvent is typically removed under reduced pressure, and the crude product can be purified by chromatography.

Protocol 3: Oxidation of Furfural with H₂O₂ using TS-1 Catalyst

This protocol is based on the work described by Palai et al.[6]

Materials:

-

Furfural

-

Titanium silicalite-1 (TS-1) catalyst

-

Hydrogen peroxide (aqueous solution, e.g., 30 wt%)

-

Water

Procedure:

-

In a reaction vessel, disperse the TS-1 catalyst in water.

-

Add furfural to the suspension.

-

Add the aqueous hydrogen peroxide solution to the reaction mixture.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by analyzing samples of the reaction mixture.

-

After the reaction is complete, the solid catalyst can be separated by filtration.

-

The product, this compound, can be isolated from the aqueous solution by extraction.[6]

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism for the electrocatalytic oxidation of furfural to HFO.

Caption: Proposed mechanism for the TS-1 catalyzed oxidation of furfural with H₂O₂.

Caption: General experimental workflow for the synthesis and isolation of HFO.

References

- 1. An electrocatalytic route for transformation of biomass-derived furfural into 5-hydroxy-2(5H)-furanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. The this compound a useful platform molecule for development of new organocatalytic asymmetric one-pot reactions. | ANR [anr.fr]

- 4. 5-Hydroxy-2(5H)-furanone - Wikipedia [en.wikipedia.org]

- 5. An electrocatalytic route for transformation of biomass-derived furfural into 5-hydroxy-2(5H)-furanone - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

5-Hydroxyfuran-2(5H)-one: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyfuran-2(5H)-one, a versatile five-membered lactone, has garnered significant attention in the scientific community due to its interesting chemical properties and diverse biological activities. This technical guide provides an in-depth analysis of the core chemical properties of this compound, including its physicochemical characteristics, reactivity, and spectroscopic profile. Detailed experimental protocols for its synthesis and the study of its tautomeric equilibrium are presented. Furthermore, this document elucidates the compound's engagement in key biological signaling pathways, specifically its role in the inhibition of bacterial quorum sensing and the induction of apoptosis in cancer cells, visualized through detailed diagrams. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug discovery, and materials science.

Chemical Properties

This compound, also known by other names such as γ-hydroxybutenolide, is a furanone derivative with the chemical formula C₄H₄O₃.[1] It exists as a pale yellow to light brown solid at room temperature and is soluble in water and organic solvents.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₄H₄O₃ | [1] |

| Molar Mass | 100.07 g/mol | [1] |

| Melting Point | 55 °C | [1] |

| Boiling Point (Predicted) | 361.0 ± 37.0 °C | [2] |

| Density | 1.503 g/mL | [1] |

| pKa (Predicted) | 10.01 ± 0.20 | [2] |

| Solubility | Soluble in water and organic solvents | [1] |

| LogP | -0.5822 | [3] |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | [3] |

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of available spectroscopic data is provided in Table 2.

| Technique | Key Features | Reference |

| ¹H NMR | Signals corresponding to the vinyl and methine protons of the furanone ring, as well as the hydroxyl proton. Chemical shifts are solvent-dependent. | [4] |

| ¹³C NMR | Resonances for the carbonyl carbon, olefinic carbons, and the carbon bearing the hydroxyl group. | [5] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the hydroxyl (O-H) group, the carbonyl (C=O) group of the lactone, and the carbon-carbon double bond (C=C). | [6] |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. | [7] |

Table 2: Spectroscopic Data for this compound

Reactivity and Synthesis

Chemical Reactivity

This compound exhibits a range of chemical reactivity owing to the presence of multiple functional groups: a hydroxyl group, a lactone ring, and a carbon-carbon double bond.

Tautomerism: A key chemical feature is its existence in a ring-chain tautomeric equilibrium with cis-β-formylacrylic acid.[1] This equilibrium is influenced by the solvent and pH.

Figure 1. Tautomeric equilibrium of this compound.

Isomerization and Hydration: Under certain conditions, this compound can isomerize to succinic anhydride.[1] In strongly basic solutions (pH > 9) with heating, it can further hydrate to form succinic acid.[1]

Other Reactions: The molecule can undergo various other transformations, including substitution and condensation reactions. It serves as a valuable four-carbon building block for the synthesis of diverse heterocyclic compounds.[8]

Synthesis

A common and efficient method for the synthesis of this compound is the oxidation of furfural.[8]

Figure 2. Synthesis of this compound from furfural.

Experimental Protocols

Synthesis of this compound via Oxidation of Furfural

This protocol is based on the general method of singlet oxygen oxidation of furfural.[8]

Materials:

-

Furfural

-

Methanol or Ethanol (solvent)

-

Sensitizer (e.g., Methylene Blue or Rose Bengal)

-

Oxygen source

-

Light source (for photosensitization)

-

Reaction vessel equipped with a gas inlet and stirrer

-

Standard laboratory glassware for workup and purification

Procedure:

-

Dissolve furfural and a catalytic amount of the sensitizer in the chosen alcohol-based solvent in the reaction vessel.

-

Purge the solution with oxygen gas while stirring continuously.

-

Irradiate the reaction mixture with a suitable light source to generate singlet oxygen from the sensitizer and dissolved oxygen.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain pure this compound.

Investigation of Tautomerism by ¹H NMR Spectroscopy

This protocol is adapted from studies on the tautomerism of similar furanone compounds.[9]

Materials:

-

This compound

-

Deuterated solvents (e.g., D₂O, DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare a solution of this compound in the desired deuterated solvent in an NMR tube.

-

Acquire a ¹H NMR spectrum of the sample immediately after preparation.

-

Analyze the spectrum to identify the peaks corresponding to the cyclic (lactone) and acyclic (aldehyde) tautomers. The integration of these peaks will provide the ratio of the two forms in that solvent.

-

To study the dynamics of the equilibrium, acquire spectra at different time intervals and at varying temperatures.

-

The effect of pH can be investigated by preparing samples in buffered D₂O solutions at different pD values.

-

The exchange of the hydroxyl proton with deuterium can also be observed as a disappearance of the OH signal over time in D₂O.

Biological Signaling Pathways

This compound and its derivatives have been shown to modulate key biological pathways, demonstrating their potential as therapeutic agents.

Inhibition of Bacterial Quorum Sensing

Furanone compounds are known to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation. They act as antagonists of the N-acylhomoserine lactone (AHL) signaling molecules.[10][11][12]

Figure 3. Mechanism of quorum sensing inhibition.

Induction of Apoptosis

Derivatives of 5-hydroxy-pyrrol-2(5H)-one, structurally related to this compound, have been shown to induce apoptosis in cancer cells through a mitochondria-dependent pathway.[13] This process often involves the activation of the tumor suppressor protein p53.

Figure 4. Mitochondria-dependent apoptosis pathway.

Conclusion

This compound is a molecule of significant interest with a rich chemistry and promising biological profile. Its straightforward synthesis from renewable resources like furfural makes it an attractive platform chemical.[8] The ability of its derivatives to interfere with bacterial communication and induce cancer cell death highlights its potential for the development of novel therapeutics.[10][11][12][13] This guide provides a foundational understanding of its chemical properties and biological activities, which can serve as a valuable starting point for further research and development in various scientific disciplines.

References

- 1. CAS 14032-66-7: 5-Hydroxy-2(5H)-furanone | CymitQuimica [cymitquimica.com]

- 2. 5-HYDROXY-2[5H]-FURANONE | 14032-66-7 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. 5-(hydroxymethyl)-2(5H)-furanone | C5H6O3 | CID 144863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 5-Hydroxy-2(5H)-furanone - Wikipedia [en.wikipedia.org]

- 9. Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone: evidence for its enantioselective biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Hydroxyfuran-2(5H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Hydroxyfuran-2(5H)-one (CAS No. 14032-66-7) and its closely related derivatives. Due to the limited availability of complete, published spectroscopic datasets for this compound, this document presents available data for the parent compound and utilizes the well-characterized spectroscopic information of 5-(hydroxymethyl)-2(5H)-furanone as a representative analogue to illustrate expected spectral features. This guide includes detailed experimental protocols for key analytical techniques and visual diagrams to elucidate the chemical structure and analytical workflow.

Chemical and Physical Properties

This compound is a furanone derivative that exists in equilibrium with its open-chain tautomer, cis-β-formylacrylic acid.[1] It serves as a versatile four-carbon building block for the synthesis of various heterocyclic compounds.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 14032-66-7 | [1][2][3] |

| Molecular Formula | C₄H₄O₃ | [2][3] |

| Molecular Weight | 100.07 g/mol | [2][3] |

| Melting Point | 52-55 °C | [4] |

| Appearance | Pale Yellow to Light Brown Solid | [2] |

| Solubility | Slightly soluble in acetone and chloroform | [4] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy Data for 5-(hydroxymethyl)-2(5H)-furanone

Table 2: ¹H NMR Spectroscopic Data for 5-(hydroxymethyl)-2(5H)-furanone

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.50 | d | Olefinic proton | |

| 6.16 | d | Olefinic proton | |

| 5.17 | m | O-CH | |

| 4.01 | m | Oxymethylene proton | |

| 3.80 | m | Oxymethylene proton |

Solvent: CDCl₃. Data extracted from a study on Helleborus lividus subsp. corsicus leaf extract.[5]

Table 3: ¹³C NMR Spectroscopic Data for 5-(hydroxymethyl)-2(5H)-furanone

| Chemical Shift (δ) ppm | Assignment |

| 170.52 | Carbonyl |

| 154.67 | Olefinic carbon |

| 122.06 | Olefinic carbon |

| 84.31 | Oxygenated methine |

| 62.18 | Oxymethylene |

Solvent: CDCl₃. Data extracted from a study on Helleborus lividus subsp. corsicus leaf extract.

Infrared (IR) Spectroscopy Data

Characteristic spectral bands for 2(5H)-furanones include:[6]

-

~1735 cm⁻¹: C=O stretching of the lactone.

-

~1150-1200 cm⁻¹: [C=C] stretching of the aromatic ring.

-

~810 cm⁻¹: Aromatic C-H bending.

Mass Spectrometry (MS) Data

The mass spectrum of 2(5H)-Furanone, a related compound, shows characteristic fragmentation patterns.[7] For this compound, the molecular ion peak [M]⁺ would be expected at m/z 100.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of furanone compounds.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).[8]

-

For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[8]

-

Transfer the solution to an NMR tube. If the sample contains solid particles, it should be filtered.[8]

Data Acquisition:

-

Instrument: A 300 MHz or higher NMR spectrometer.[9]

-

¹H NMR Parameters:

-

2D NMR (COSY, HSQC, HMBC): Standard Bruker pulse sequences can be used for further structural elucidation.[10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (ATR method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.[11]

-

Collect the sample spectrum.

-

The data is typically collected in the mid-IR range (4000-400 cm⁻¹).

Mass Spectrometry

Sample Preparation for LC-MS (Electrospray Ionization - ESI):

-

Dissolve the sample in an organic solvent (e.g., methanol, acetonitrile) or water to a concentration of approximately 1 mg/mL.[12]

-

Perform a serial dilution to a final concentration of 10-100 µg/mL.[12]

-

Filter the final solution to remove any particulates.[12]

-

Transfer the solution to an appropriate vial for analysis.

Data Acquisition:

-

Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI is a common method for the analysis of furanone compounds.

-

Ionization Mode: ESI can be run in either positive or negative ion mode.

-

Analysis: The mass spectrometer separates ions based on their mass-to-charge ratio (m/z).

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Analytical Workflow

References

- 1. 5-Hydroxy-2(5H)-furanone - Wikipedia [en.wikipedia.org]

- 2. 5-HYDROXY-2[5H]-FURANONE | 14032-66-7 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. lookchem.com [lookchem.com]

- 5. A Validated <sup>1</sup>H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of <i>Helleborus lividus</i> subsp: C<i>orsicus</i> Leaves from Corsica - ProQuest [proquest.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. benchchem.com [benchchem.com]

- 10. A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the Tautomerism and Isomers of 5-Hydroxyfuran-2(5H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyfuran-2(5H)-one, a versatile five-membered heterocyclic compound, is a key platform chemical derivable from biomass. Its rich chemistry is profoundly influenced by a fascinating interplay of tautomeric forms and isomeric structures. This technical guide provides a comprehensive exploration of the tautomerism and isomerism of this compound, with a focus on its core chemical principles, experimental characterization, and synthetic pathways. The document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction

This compound, also known as γ-hydroxy-α,β-butenolide, is a molecule of significant interest due to its prevalence in bioactive natural products and its role as a valuable C4 building block in the synthesis of a variety of heterocyclic compounds.[1] Its utility is intrinsically linked to its structural diversity, which arises from multiple forms of tautomerism. Understanding the delicate equilibrium between these tautomers is crucial for controlling its reactivity and harnessing its full potential in synthetic applications.

This guide will delve into the primary forms of tautomerism exhibited by this compound: ring-chain tautomerism and keto-enol tautomerism of the furanone ring. We will present available quantitative data, detail experimental protocols for their study, and provide visual representations of the key chemical transformations.

Tautomerism of this compound

Ring-Chain Tautomerism

The most well-documented tautomeric equilibrium for this compound is the ring-chain tautomerism with its open-chain isomer, cis-β-formylacrylic acid.[1] This equilibrium is a dynamic process influenced by factors such as solvent, pH, and temperature.

The cyclic lactol form, this compound, is generally favored in many organic solvents. However, the equilibrium can be shifted towards the open-chain aldehyde-acid form, cis-β-formylacrylic acid, under certain conditions, particularly in aqueous solutions.

Keto-Enol Tautomerism of the Furanone Ring

In addition to ring-chain tautomerism, the 2(5H)-furanone core of this compound can theoretically exhibit keto-enol tautomerism. This involves the interconversion between the α,β-unsaturated lactone (the standard form) and its β,γ-unsaturated isomer, 3-hydroxyfuran-2(5H)-one. The equilibrium generally favors the more conjugated α,β-unsaturated system.

Furthermore, the presence of the hydroxyl group at the 5-position introduces the possibility of another enol form, 2-hydroxyfuran, which is an aromatic tautomer. The interconversion between these forms is often base-catalyzed.

Isomers of this compound

Beyond tautomers, several structural isomers of this compound are of interest, including other substituted butenolides. One notable example is angelica lactone, which exists as α- and β-isomers. These isomers differ in the position of the double bond within the lactone ring and are not readily interconvertible under normal conditions, unlike tautomers.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₄O₃ | [1] |

| Molar Mass | 100.07 g/mol | [1] |

| Melting Point | 52-55 °C | |

| Density | 1.503 g/cm³ | [1] |

Table 2: Spectroscopic Data for Key Tautomers and Isomers (Predicted and from Related Compounds)

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) |

| This compound | ~6.2 (d), ~7.5 (d), ~6.0 (br s, OH) | ~174 (C=O), ~153 (C=C), ~123 (C=C), ~98 (C-OH) | ~3300 (OH), ~1750 (C=O), ~1650 (C=C) |

| cis-β-Formylacrylic acid | ~9.8 (s, CHO), ~6.5 (d), ~6.2 (d), ~12.0 (br s, COOH) | ~193 (CHO), ~168 (COOH), ~140 (C=C), ~130 (C=C) | ~3200-2500 (OH), ~1720 (C=O, acid), ~1680 (C=O, aldehyde), ~1630 (C=C) |

| 2-Hydroxyfuran | Aromatic protons ~7.4, ~6.3, ~6.2; OH proton variable | Aromatic carbons ~157, ~143, ~110, ~106 | ~3400 (OH), Aromatic C-H and C=C stretches |

Note: The spectroscopic data presented are estimations based on general chemical shift and frequency ranges for the respective functional groups and data from similar compounds. Actual experimental values may vary depending on the solvent and other conditions.

Experimental Protocols

Synthesis of this compound from Furfural

A common and efficient method for the synthesis of this compound is the oxidation of furfural.[1]

Materials:

-

Furfural

-

Methanol or Ethanol

-

Photosensitizer (e.g., Rose Bengal or Methylene Blue)

-

Oxygen source (air or pure O₂)

-

Light source (e.g., sodium lamp)

Procedure:

-

Dissolve furfural and a catalytic amount of the photosensitizer in the chosen alcohol solvent in a reaction vessel equipped with a gas inlet and a condenser.

-

While vigorously stirring, irradiate the solution with the light source.

-

Bubble a continuous stream of oxygen through the solution.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain pure this compound.

NMR Spectroscopic Analysis of Tautomeric Equilibrium

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the quantitative analysis of tautomeric equilibria in solution.

Materials:

-

Sample of this compound

-

A set of deuterated solvents with varying polarities (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, D₂O)

-

NMR spectrometer

Procedure:

-

Prepare a series of NMR samples by dissolving a precisely weighed amount of this compound in each of the deuterated solvents.

-

Acquire ¹H NMR spectra for each sample at a constant temperature.

-

Identify the distinct signals corresponding to each tautomer present in the equilibrium. For the ring-chain tautomerism, this would involve signals for the furanone ring protons and the olefinic and aldehydic protons of the open-chain form.

-

Carefully integrate the signals corresponding to each tautomer.

-

Calculate the molar ratio of the tautomers from the integration values. The equilibrium constant (Keq) can be determined using the formula: Keq = [Chain Form] / [Ring Form].

-

(Optional) Repeat the measurements at different temperatures to determine the thermodynamic parameters (ΔH°, ΔS°, and ΔG°) of the tautomerization process using the van't Hoff equation.

Reaction Pathways

The different tautomers of this compound exhibit distinct reactivity, which can be exploited in organic synthesis.

For instance, the open-chain form, cis-β-formylacrylic acid, can undergo reactions typical of aldehydes and carboxylic acids. The furanone ring, on the other hand, is susceptible to nucleophilic attack at the carbonyl carbon and Michael addition at the β-carbon.

Under strongly basic conditions (pH > 9), this compound can isomerize to succinic anhydride, which can then be hydrolyzed to succinic acid upon heating.[1]

Conclusion

The tautomerism and isomerism of this compound are central to its chemical behavior and synthetic utility. A thorough understanding of the factors governing the equilibria between its various forms is paramount for the rational design of synthetic strategies and the development of new applications for this versatile platform chemical. This guide has provided a foundational overview of these concepts, supported by available data and experimental methodologies, to aid researchers in their exploration of this fascinating molecule. Further quantitative studies are encouraged to more precisely elucidate the thermodynamics and kinetics of the tautomeric interconversions.

References

The Biological Versatility of 5-Hydroxyfuran-2(5H)-one Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-hydroxyfuran-2(5H)-one scaffold, a core structure in many natural and synthetic compounds, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. These compounds have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a valuable resource for ongoing research and drug development efforts.

Anticancer Activity

Derivatives of this compound have emerged as promising candidates for anticancer therapies, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.

Quantitative Anticancer Efficacy Data

The cytotoxic potential of various this compound derivatives has been quantified using the half-maximal inhibitory concentration (IC50), a measure of the concentration of a compound required to inhibit a biological process by 50%. The following table summarizes the IC50 values of selected derivatives against various human cancer cell lines.

| Compound Class/Name | Cancer Cell Line | IC50 (µM) | Key Findings & Reference |

| 5-O-silylated MBA derivatives | Displayed superior antiproliferative activity compared to the parent mucobromic acid (MBA).[1] | ||

| Compound 3a | HCT-116 (Colon) | 1.3 | Excellent antiproliferative activity.[1] |

| Compound 3d | HCT-116 (Colon) | 1.6 | Excellent antiproliferative activity.[1] |

| Bis-2(5H)-furanone derivatives | |||

| Compound 4e | C6 (Glioma) | 12.1 | Induces S-phase cell cycle arrest and interacts with DNA.[2] |

| N-2(5H)-furanonyl sulfonyl hydrazone | |||

| Compound 5k | MCF-7 (Breast) | 14.35 | Induces G2/M phase arrest and DNA damage. |

Mechanisms of Anticancer Action

P53 Signaling Pathway Activation: A crucial mechanism underlying the anticancer activity of some this compound derivatives is the activation of the p53 tumor suppressor pathway. Upon cellular stress, such as DNA damage induced by these compounds, p53 is activated and transcriptionally upregulates target genes that control cell cycle arrest and apoptosis.[3][4] This prevents the proliferation of damaged cells and eliminates potentially cancerous cells.

Cell Cycle Arrest: By activating pathways like p53, these derivatives can halt the cell cycle at specific checkpoints, most notably the G1/S or G2/M transitions. This prevents DNA replication and cell division, ultimately leading to cell death in cancer cells.

Antimicrobial and Anti-biofilm Activity

This compound derivatives have demonstrated significant activity against a variety of pathogenic microorganisms, including bacteria and fungi. Their mechanisms of action are diverse, ranging from direct bactericidal or fungicidal effects to the disruption of bacterial communication systems.

Quantitative Antimicrobial Efficacy Data

The antimicrobial potency of these derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following table presents a summary of the antimicrobial activities of selected derivatives.

| Compound | Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference |

| F105 | Staphylococcus aureus (MSSA) | 10 | 40 | [5] |

| Staphylococcus aureus (MRSA) | 20 | 80 | [5] | |

| 4-amino-5-hydroxy 2(5H)-furanones | ||||

| Compound 2b | Staphylococcus aureus | 4 | 8 | [5] |

| Compound 2c | Staphylococcus aureus | 4 | 8 | [5] |

| F131 | Staphylococcus aureus | 8-16 | 32-128 | [1] |

| Candida albicans | 32-128 | 128-1024 | [1] |

Mechanisms of Antimicrobial Action

Quorum Sensing Inhibition: A key anti-biofilm mechanism of many furanone derivatives is the inhibition of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence and biofilm formation. By structurally mimicking the natural signaling molecules (acyl-homoserine lactones or AHLs), these compounds can block QS receptors, thereby preventing the coordinated expression of genes required for biofilm development.

Reactive Oxygen Species (ROS) Production: Some derivatives exert their antimicrobial effects by inducing the production of reactive oxygen species (ROS) within microbial cells. This leads to oxidative stress, damaging cellular components such as DNA, proteins, and lipids, ultimately resulting in cell death.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Certain this compound derivatives have shown potent anti-inflammatory properties, suggesting their therapeutic potential in inflammatory disorders.

Mechanisms of Anti-inflammatory Action

NF-κB Signaling Pathway Inhibition: The transcription factor NF-κB is a master regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines. Some furanone derivatives can inhibit the activation of the NF-κB pathway, thereby suppressing the production of these inflammatory molecules.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of this compound derivatives.

Anticancer Activity

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.

-

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest (e.g., HCT-116, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the furanone derivative in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Materials:

-

Cancer cells treated with the furanone derivative

-

Phosphate-buffered saline (PBS)

-

Ice-cold 70% ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Cell Harvesting: Harvest treated and control cells by trypsinization and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix for at least 1 hour at 4°C.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Antimicrobial Activity

Broth Microdilution Assay for MIC and MBC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that kills the microorganism (MBC).

-

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Furanone derivative stock solution

-

-

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the furanone derivative in the broth medium in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with a standardized suspension of the microorganism.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

MBC Determination: To determine the MBC, subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in no growth on the agar plates after incubation.

-

Anti-inflammatory Activity

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitrite, a stable product of NO, in cell culture supernatants.

-

Materials:

-

RAW 264.7 macrophage cells

-

96-well plates

-

Lipopolysaccharide (LPS)

-

Furanone derivative

-

Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard solution

-

-

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the furanone derivative for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with sodium nitrite.[2][6]

-

Prostaglandin E2 (PGE2) Measurement by ELISA

This immunoassay quantifies the levels of PGE2 in cell culture supernatants.

-

Materials:

-

RAW 264.7 macrophage cells

-

Cell culture plates

-

LPS

-

Furanone derivative

-

Commercial PGE2 ELISA kit

-

-

Procedure:

-

Cell Culture and Treatment: Culture and treat RAW 264.7 cells with the furanone derivative and LPS as described for the NO assay.

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Perform the competitive ELISA according to the manufacturer's instructions. This typically involves adding the supernatant, a PGE2-enzyme conjugate, and a specific antibody to a pre-coated plate.

-

Signal Detection: After incubation and washing steps, add a substrate to develop a colorimetric signal that is inversely proportional to the amount of PGE2 in the sample.

-

Quantification: Measure the absorbance and calculate the PGE2 concentration based on a standard curve.[1][5][7]

-

Conclusion

The diverse biological activities of this compound derivatives underscore their significant potential as lead compounds in the development of new therapeutic agents. Their ability to modulate critical cellular pathways in cancer, microbial infections, and inflammation provides a strong rationale for continued investigation. The data and protocols presented in this technical guide are intended to facilitate further research in this promising area, ultimately paving the way for the discovery of novel and effective treatments for a range of human diseases.

References

The Natural Occurrence of 5-Hydroxyfuran-2(5H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyfuran-2(5H)-one, a member of the butenolide class of lactones, is a reactive chemical intermediate and a naturally occurring compound found in a variety of sources. Its presence in nature is primarily attributed to the thermal degradation of carbohydrates, particularly through the Maillard reaction, and as a constituent of some plants. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its presence in various matrices, methods for its extraction and characterization, and the key formation pathways. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Data Presentation: Quantitative Occurrence

The concentration of this compound and its derivatives can vary significantly depending on the source and processing conditions. The following table summarizes the quantitative data available in the literature.

| Compound | Natural Source | Matrix | Concentration | Analytical Method | Reference |

| (S)-5-hydroxymethyl-2(5H)-furanone | Helleborus lividus subsp. corsicus | Dichloromethane extract of leaves | ~85% of the extract (1.7% of fresh leaf mass) | 1H NMR | [1] |

| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) | Strawberry (various cultivars) | Puree | 1.15 - 4.58 mg/L | GC-FID | [2] |

| 2(5H)-Furanone | Meat, Fish, Cheese (spiked samples) | Homogenized tissue | 50 µg/kg (LOQ) | GC-MS/MS | [3] |

| Furan and derivatives | Thermally processed foods (e.g., coffee, baby foods, canned goods) | Various | ng/g to µg/g range | GC-MS | [4][5] |

Experimental Protocols

Extraction of 5-Hydroxymethyl-2(5H)-furanone from Helleborus lividus subsp. corsicus Leaves

This protocol is adapted from a validated 1H NMR quantification method.[1]

a. Plant Material Preparation:

-

Fresh leaves of Helleborus lividus subsp. corsicus are collected and air-dried.

-

The dried leaves are ground into a fine powder.

b. Extraction:

-

A known quantity of the powdered leaves is macerated in dichloromethane at room temperature for 24 hours.

-

The mixture is filtered, and the solvent is evaporated under reduced pressure to yield the crude dichloromethane extract.

General Extraction of Furanones from Plant Material

This is a general protocol that can be adapted for various plant matrices.[6][7]

a. Sample Preparation:

-

The plant material (e.g., fruits, leaves) is homogenized.

-

For dried materials, grinding to a fine powder is recommended to increase the surface area for extraction.

b. Solvent Extraction:

-

The homogenized sample is extracted with a suitable organic solvent. Common solvents for furanones include ethyl acetate, dichloromethane, and methanol.

-

The extraction can be performed by maceration, sonication, or Soxhlet extraction.

-

The solvent-to-sample ratio should be optimized, typically starting at 10:1 (v/w).

c. Filtration and Concentration:

-

The extract is filtered to remove solid plant debris.

-

The solvent is removed under reduced pressure using a rotary evaporator to obtain the crude extract.

Isolation and Purification

Further purification of this compound from the crude extract can be achieved using chromatographic techniques.[6]

a. Column Chromatography:

-

The crude extract is subjected to column chromatography on silica gel.

-

A gradient elution system of increasing polarity, for example, a mixture of hexane and ethyl acetate, is used to separate the compounds.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

b. High-Performance Liquid Chromatography (HPLC):

-

For higher purity, fractions containing the target compound can be further purified by semi-preparative or preparative HPLC.

-

A C18 column is typically used with a mobile phase consisting of a mixture of water and methanol or acetonitrile.

Characterization and Quantification

a. Nuclear Magnetic Resonance (NMR) Spectroscopy: [1]

-

1H NMR: The structure of this compound and its derivatives can be confirmed by 1H NMR spectroscopy. Quantitative analysis (qNMR) can be performed using a certified internal standard.

-

13C NMR: Provides information about the carbon skeleton of the molecule.

b. Gas Chromatography-Mass Spectrometry (GC-MS): [3][8]

-

Sample Preparation: For volatile furanones, headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique.

-

Derivatization: To improve the volatility and thermal stability of polar furanones containing hydroxyl groups, derivatization with a silylating agent (e.g., BSTFA) may be necessary.

-

GC Separation: A capillary column with a non-polar or medium-polar stationary phase is used for separation.

-

MS Detection: Mass spectrometry provides identification based on the mass-to-charge ratio of the compound and its fragmentation pattern. Quantification can be achieved using an internal standard and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for higher selectivity and sensitivity.

Signaling and Formation Pathways

Maillard Reaction Pathway

This compound is a known product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the thermal processing of food.[9][10][11][12][13] The pathway involves the degradation of sugars, such as pentoses and hexoses, and their subsequent cyclization.

Plausible Biosynthetic Pathway in Plants

While the exact biosynthetic pathway of this compound in plants is not yet fully elucidated, a plausible pathway can be proposed based on the biosynthesis of other butenolides and related natural products.[9][14][15][16][17][18] This hypothetical pathway likely involves the modification of sugar precursors.

Experimental Workflow for Analysis

The general workflow for the extraction, isolation, and characterization of this compound from a natural source is depicted below.

Conclusion

This compound is a naturally occurring furanone with significant relevance in food chemistry and as a potential building block in drug development. Its formation is predominantly linked to the thermal processing of foods via the Maillard reaction, but it is also found as a natural constituent in certain plants. This guide has provided a comprehensive overview of its natural occurrence, with quantitative data, detailed experimental protocols for its extraction and analysis, and visual representations of its formation pathways. Further research is warranted to fully elucidate its biosynthetic pathways in various organisms and to explore its full potential in medicinal chemistry and other applications.

References

- 1. A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: C orsicus Leaves from Corsica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. eurl-pc.eu [eurl-pc.eu]

- 4. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.dongguk.edu [pure.dongguk.edu]

- 6. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Determination of the strong mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and its analogues by GC-ITD-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The naturally occurring furanones: formation and function from pheromone to food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. futurelearn.com [futurelearn.com]

- 11. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. home.sandiego.edu [home.sandiego.edu]

- 14. Biosynthetic Pathways of Hormones in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Biosynthetic Pathways of Hormones in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Frontiers | Flavonoids: biosynthesis, biological functions, and biotechnological applications [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5-Hydroxyfuran-2(5H)-one as a Bio-based Platform Chemical

Introduction

This compound (5-HFO), also referred to as 5-hydroxy-2(5H)-furanone (5H5F), is emerging as a highly versatile, bio-based platform chemical. Derived from the oxidation of furfural—a key chemical produced from lignocellulosic biomass—5-HFO serves as a crucial C4 building block for a wide array of industrially significant chemicals traditionally sourced from petroleum.[1][2][3] Its polyfunctional nature and reactivity under mild conditions make it an ideal intermediate for synthesizing valuable products such as maleic acid, γ-butyrolactone (GBL), 1,4-butanediol (BDO), and pyrrolidones.[2][3]

The strategic position of 5-HFO allows for the feasible synthesis of C4 chemicals in as few as three steps from raw biomass, presenting an energy-efficient alternative to conventional routes.[2] This guide provides a comprehensive technical overview of the synthesis of 5-HFO, its chemical properties, and its catalytic conversion into valuable downstream products, complete with quantitative data, detailed experimental protocols, and process diagrams.

Synthesis of this compound from Furfural

The primary and most efficient route to 5-HFO is the selective oxidation of furfural. This conversion can be achieved through various catalytic systems, including heterogeneous catalysis and electrocatalysis.

Heterogeneous Catalytic Oxidation

A highly effective method involves the oxidation of furfural using hydrogen peroxide (H₂O₂) in the presence of a titanium silicalite-1 (TS-1) catalyst at room temperature.[1][2][3] This process is notable for its high selectivity and yield, as the lower temperature prevents the subsequent oxidation of 5-HFO to maleic acid.[2] The reaction proceeds through the epoxidation of furfural, followed by a Baeyer-Villiger oxidation to form the furanone ring.[2]

dot

References

Toxicological Profile of 5-Hydroxyfuran-2(5H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyfuran-2(5H)-one, a five-membered lactone, serves as a versatile building block in organic synthesis and is found in various natural products. Despite its utility, a comprehensive toxicological profile of the parent compound is notably absent in the scientific literature. This technical guide aims to consolidate the available toxicological information on this compound and its close structural analogs, with a primary focus on its halogenated derivatives, which have been more extensively studied. The significant toxicity associated with these derivatives underscores the imperative for a thorough evaluation of the parent compound. This document provides a framework for such an assessment by detailing essential experimental protocols and potential mechanisms of toxicity. The information presented herein is intended to guide future research and support informed decision-making in drug development and chemical safety assessments.

Introduction

This compound is a chemically reactive intermediate used in the synthesis of a variety of heterocyclic compounds.[1] Its structure, featuring a reactive lactone ring and a hydroxyl group, suggests potential biological activity. While data on the parent compound is scarce, extensive research on its halogenated derivatives, such as 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-one (MX), has revealed significant toxicological concerns, including mutagenicity and carcinogenicity.[2] This guide provides a detailed overview of the known toxicological data for compounds structurally related to this compound and outlines a proposed workflow for a comprehensive toxicological evaluation of the parent compound itself.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 14032-66-7 | [1] |

| Molecular Formula | C₄H₄O₃ | [1] |

| Molecular Weight | 100.07 g/mol | [1] |

| Appearance | Pale yellow to light brown solid | [3] |

| Melting Point | 52-55 °C | [3] |

| Boiling Point | 361.0 ± 37.0 °C (Predicted) | [3] |

| Density | 1.503 g/cm³ | [3] |

| Solubility | Slightly soluble in acetone and chloroform. | [3] |

| pKa | 10.01 ± 0.20 (Predicted) | [3] |

Known Toxicological Data of Structural Analogs

Due to the limited availability of toxicological data for this compound, this section summarizes the findings for its close structural analogs. These data provide critical context and highlight potential areas of concern for the parent compound.

Halogenated Derivatives: 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-one (MX)

MX is a potent mutagen and carcinogen formed as a by-product of water chlorination. Its toxicological profile is the most extensively studied among the derivatives of this compound.

Table 2: Summary of In Vivo Toxicity Data for MX

| Study Type | Species | Route | Doses | Key Findings | Reference |

| Acute Toxicity | Rat | Gavage | 200-600 mg/kg | LD50 (48h) = 230 mg/kg. Strong local irritating effect in the gastrointestinal tract. | [4] |

| Subchronic Toxicity | Rat | Gavage | 5, 10, 20, 30, 45-75 mg/kg/day | Doses >50 mg/kg were lethal in a 14-day study. Increased urea, creatinine, and bilirubin. Duodenal hyperplasia. | [5] |

| Carcinogenicity | Rat | Drinking Water | 0.4-6.6 mg/kg/day | Potent carcinogen. Increased incidence of tumors in the thyroid, liver, and adrenal glands. | [6][7] |

Table 3: Summary of In Vitro Genotoxicity Data for MX

| Assay | Cell Line | Concentration | Result | Reference |

| DNA Damage | Rat Hepatocytes | 30-300 µM | DNA damage induced in a concentration-dependent manner. | [8] |

| DNA Damage | V79 Chinese Hamster Cells | 30-300 µM | DNA damage induced. | [8] |

| Sister Chromatid Exchange | V79 Chinese Hamster Cells | 2-5 µM | Increased frequency of sister chromatid exchanges. | [8] |

| Ames Test | Salmonella typhimurium | Not specified | Strong mutagenic activity. | [2][9] |

2(5H)-Furanone

The non-hydroxylated parent structure, 2(5H)-Furanone, provides some indication of the potential hazards of the furanone ring system.

Table 4: Hazard Classification for 2(5H)-Furanone

| Hazard Statement | Classification | Reference |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | [10][11] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [10][11] |

| Serious Eye Damage/Eye Irritation | Category 2A (Causes serious eye irritation) | [10][11] |

| Specific target organ toxicity, single exposure | Category 3 (May cause respiratory irritation) | [10][11] |

Proposed Experimental Workflow for Toxicological Evaluation

A comprehensive toxicological assessment of this compound is essential. The following sections outline the recommended experimental protocols.

Genotoxicity Assessment

A battery of in vitro and in vivo genotoxicity tests is recommended to evaluate the mutagenic and clastogenic potential of this compound.

Caption: Proposed workflow for genotoxicity assessment of this compound.

Protocol:

-

Strains: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.[12][13]

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).[14]

-

Procedure:

-

Prepare a top agar containing the bacterial strain, a trace amount of histidine (for Salmonella) or tryptophan (for E. coli), and the test compound at various concentrations.

-

Pour the top agar onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Endpoint: Count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic potential.[12]

Protocol:

-

Cell Lines: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or human peripheral blood lymphocytes).

-

Treatment: Expose the cells to a range of concentrations of this compound, with and without metabolic activation (S9).

-

Cytochalasin B: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Staining: Harvest the cells, fix, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Endpoint: Score the frequency of micronuclei in binucleated cells. An increase in micronucleus frequency indicates clastogenic or aneugenic activity.

Protocol:

-

Cell Preparation: Expose a suitable mammalian cell line to various concentrations of this compound.

-

Embedding: Embed the cells in a low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.[3]

-

Electrophoresis: Subject the slides to electrophoresis under alkaline (pH > 13) conditions to unwind and separate broken DNA from intact DNA.[15]

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

-

Endpoint: Quantify DNA damage by measuring the length and intensity of the "comet tail" relative to the "head".[3]

Cytotoxicity Assessment

The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.

Caption: Workflow for determining the cytotoxicity (IC50) of this compound using the MTT assay.

Protocol:

-

Cell Seeding: Seed a suitable cell line (e.g., HepG2, A549) into a 96-well plate at an appropriate density and allow them to adhere overnight.[1]

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for a defined period (e.g., 24, 48, or 72 hours).[16]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[17][18]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.[1]

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[19]

-

Endpoint: Calculate the concentration that inhibits cell viability by 50% (IC50).

Potential Mechanisms of Toxicity and Signaling Pathways

The chemical structure of this compound suggests potential mechanisms of toxicity. The α,β-unsaturated lactone moiety makes it a potential Michael acceptor, allowing it to react with cellular nucleophiles such as the thiol groups in glutathione and cysteine residues in proteins.

Caption: Potential mechanism of toxicity via Michael addition and downstream consequences.

This covalent modification can lead to:

-

Glutathione Depletion: Depletion of the primary cellular antioxidant, glutathione, can lead to oxidative stress.

-

Enzyme Inhibition: Covalent binding to critical cysteine residues in enzymes can inhibit their function, disrupting cellular processes.

-

Induction of Stress Response Pathways: Covalent modification of proteins like Keap1 can lead to the activation of the Nrf2-antioxidant response element (ARE) pathway.

-

Apoptosis: Significant cellular damage and stress can trigger programmed cell death.

Further research is needed to investigate the interaction of this compound with these and other signaling pathways, such as the MAPK and NF-κB pathways, which are often involved in cellular responses to chemical stressors.

Metabolism

The metabolic fate of this compound has not been well-characterized. Potential metabolic pathways could include:

-

Ring Opening: Hydrolysis of the lactone ring to form the corresponding γ-hydroxy carboxylic acid.

-

Conjugation: Conjugation of the hydroxyl group with glucuronic acid or sulfate.

-

Glutathione Conjugation: As mentioned above, conjugation with glutathione via Michael addition.

In vitro metabolism studies using liver microsomes and hepatocytes from different species would be necessary to elucidate the primary metabolic pathways and identify any potentially reactive metabolites.

Conclusion and Future Directions

The toxicological profile of this compound is largely incomplete. The significant toxicity of its halogenated derivatives, particularly the mutagenicity and carcinogenicity of MX, raises concerns about the potential for adverse health effects of the parent compound. A systematic evaluation of the genotoxicity, cytotoxicity, and both acute and chronic systemic toxicity of this compound is urgently needed.

The experimental workflows and protocols outlined in this guide provide a clear path forward for researchers to fill the existing data gaps. Understanding the toxicological properties of this important chemical intermediate is crucial for ensuring its safe handling and use in research and industrial applications, as well as for assessing the risk of any potential human exposure. Future research should also focus on elucidating its metabolic pathways and its interactions with key cellular signaling pathways to build a comprehensive understanding of its mechanism of action.

References

- 1. 5-Hydroxy-2(5H)-furanone - Wikipedia [en.wikipedia.org]

- 2. 2(5H)-Furanone | C4H4O2 | CID 10341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-HYDROXY-2[5H]-FURANONE | 14032-66-7 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. 4-hydroxyfuran-2(5H)-one | C4H4O3 | CID 54683813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (S)-5-hydroxymethyl-2(5H)-furanone, 78508-96-0 [thegoodscentscompany.com]

- 8. mdpi.com [mdpi.com]

- 9. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. fishersci.com [fishersci.com]

- 14. mdpi.com [mdpi.com]

- 15. jsaae.or.jp [jsaae.or.jp]

- 16. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 17. researchgate.net [researchgate.net]

- 18. chemscene.com [chemscene.com]

- 19. In Vitro Biotransformation, Safety, and Chemopreventive Action of Novel 8-Methoxy-Purine-2,6-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Hydroxyfuran-2(5H)-one: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of 5-Hydroxyfuran-2(5H)-one. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of this molecule as a lead compound for novel therapeutics.

Core Structure and Properties

This compound, a derivative of furanone, is a five-membered heterocyclic lactone. Its structure is characterized by a hydroxyl group at the 5-position, which makes it a reactive and versatile chemical intermediate.[1] This compound exists in equilibrium with its open-chain tautomer, cis-β-formylacrylic acid.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₄H₄O₃ | [1][2] |

| Molar Mass | 100.07 g/mol | [1][2] |

| CAS Number | 14032-66-7 | [1][2] |

| Appearance | Pale yellow to light brown solid | |

| Melting Point | 55 °C | [1] |

| Density | 1.503 g/mL | [1] |

| Solubility | Slightly soluble in acetone and chloroform | |

| Storage Temperature | 2-8°C | [3] |

Spectroscopic Data

For 5-(hydroxymethyl)-2(5H)-furanone:

| Spectroscopy | Key Data | Reference |

| ¹H NMR | Data available but specific shifts not detailed in provided abstracts. | [4] |

| ¹³C NMR | Data available but specific shifts not detailed in provided abstracts. | [4][5] |

| IR Spectroscopy | Gas-phase spectrum available from NIST/EPA Gas-Phase Infrared Database. | [6] |

| Mass Spectrometry | Electron ionization mass spectrum available. | [7] |

Synthesis of this compound

This compound is primarily synthesized through the oxidation of furfural, a bio-based platform chemical.[1][8][9] Various methods have been developed, with photooxidation and electrocatalytic oxidation being prominent.

Experimental Protocol: Electrocatalytic Oxidation of Furfural

This protocol is based on a method for the efficient and selective oxidation of furfural to 5-hydroxy-2(5H)-furanone using a copper sulfide (CuS) nanosheet electrocatalyst.[8][10]

Materials:

-

Furfural

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

Thiourea

-

Polyethylene glycol 200 (PEG-200)

-

Triethylammonium nitrate ([Et₃NH]NO₃)

-

Acetonitrile (MeCN)

-

Deionized water

-

Carbon paper (CP)

-

Stainless steel reactor with Teflon lining

-

Electrochemical workstation

Procedure:

Part A: Synthesis of CuS Nanosheet Catalyst

-

Prepare a deep eutectic solvent by mixing thiourea and PEG-200 in a 1:2 molar ratio.

-

Dissolve Cu(NO₃)₂·3H₂O in the deep eutectic solvent with stirring.

-

Transfer the mixture to a Teflon-lined stainless steel reactor and heat at 180 °C for 24 hours.

-

After cooling, wash the resulting CuS precipitate with ethanol and water three times.

-

Dry the CuS nanosheets under vacuum at 40 °C for 24 hours.

-

Prepare the working electrode by loading the CuS catalyst onto carbon paper.

Part B: Electrocatalytic Oxidation

-

Set up an electrochemical cell with the CuS/CP as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

-

The electrolyte consists of a ternary mixture of [Et₃NH]NO₃, acetonitrile, and water.

-

Add furfural to the electrolyte.

-

Carry out the electrolysis at a constant potential under ambient conditions.

-

Monitor the reaction progress using techniques such as High-Performance Liquid Chromatography (HPLC).

-